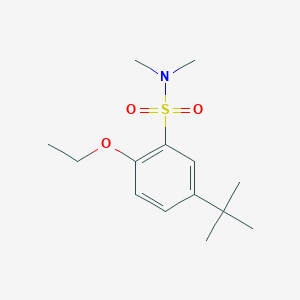![molecular formula C12H18N2O4S B4426519 N-methyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4426519.png)
N-methyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide
Vue d'ensemble
Description
N-methyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide is a chemical compound that is used in scientific research. It is commonly known as MMS or N-methyl-2-((4-((methylsulfonyl)amino)methyl)phenoxy)acetamide. This compound has been extensively studied due to its potential applications in various fields of science, such as biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of MMS is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of protein-protein interactions. MMS has been shown to bind to the active sites of enzymes, preventing them from carrying out their normal functions. It has also been shown to disrupt protein-protein interactions, which can lead to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
MMS has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. MMS has also been shown to have anti-inflammatory effects, which can reduce inflammation in the body. It has been shown to inhibit the growth of cancer cells, which can lead to the development of new cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
MMS has several advantages for use in lab experiments. It is a potent inhibitor of enzymes, which makes it useful for studying enzyme activity and inhibition. It has also been shown to have anti-inflammatory and anti-cancer properties, which can be useful for studying these processes in vitro. However, MMS has some limitations for use in lab experiments. It is a complex compound that requires a multi-step synthesis process, which can be time-consuming and expensive. It is also toxic, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on MMS. One direction is the development of new drugs based on MMS for the treatment of Alzheimer's disease, cancer, and other diseases. Another direction is the study of the mechanism of action of MMS, which is not fully understood. This could lead to the development of new drugs that target specific enzymes or protein-protein interactions. Finally, the synthesis of new compounds based on MMS could lead to the development of more potent inhibitors of enzymes and other cellular processes.
Applications De Recherche Scientifique
MMS has been used in various scientific research applications, such as in the study of protein-protein interactions, enzyme inhibition, and drug development. It has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. MMS has also been shown to have anti-inflammatory and anti-cancer properties. It has been used in the development of new drugs for the treatment of Alzheimer's disease, cancer, and other diseases.
Propriétés
IUPAC Name |
N-methyl-2-[4-[[methyl(methylsulfonyl)amino]methyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-13-12(15)9-18-11-6-4-10(5-7-11)8-14(2)19(3,16)17/h4-7H,8-9H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEAUYBQDXAOBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)CN(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4426436.png)
![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-2H-tetrazol-5-amine](/img/structure/B4426437.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B4426447.png)

![1-({[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4426454.png)
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide](/img/structure/B4426458.png)
![2-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4426465.png)


![6-(3,4-dimethoxyphenyl)-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4426495.png)

![N-(4-fluorophenyl)-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4426512.png)
